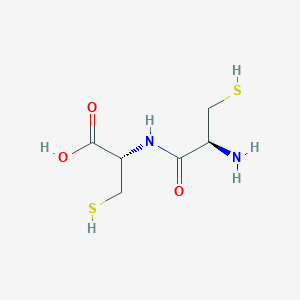

d-Cysteinyl-d-cysteine

Description

Significance of D-Amino Acids and D-Peptides in Biological Systems

For many years, D-amino acids were considered "unnatural" as they are not coded by the universal genetic code that directs protein synthesis. thieme-connect.com However, mounting evidence reveals their presence and importance across a wide range of organisms, from bacteria to humans. thieme-connect.comnih.gov In bacteria, D-amino acids, particularly D-alanine and D-glutamic acid, are crucial components of the peptidoglycan layer of the cell wall, providing structural integrity and resistance to most proteases that are designed to act on L-amino acids. thieme-connect.comfrontiersin.org

In more complex organisms, D-amino acids have been identified as key signaling molecules. For instance, D-serine acts as a neurotransmitter in the mammalian brain, modulating the activity of NMDA receptors which are vital for learning and memory. numberanalytics.com The presence of D-amino acids in peptide structures can significantly enhance their stability and activity. frontiersin.org This increased resistance to proteolytic degradation is a highly desirable trait in the development of therapeutic peptides. biopharmaspec.comnih.gov Consequently, the incorporation of D-amino acids into synthetic peptides is a key strategy in drug discovery, aiming to create more potent and longer-lasting therapeutic agents. biopharmaspec.comnih.gov The study of D-peptides and even entire D-proteins is a rapidly advancing field, with applications in structural biology, the discovery of bioactive compounds, and the ambitious goal of creating "mirror-image" biological systems. researchgate.netnih.govchemrxiv.org

Overview of Cysteine Dipeptide Structures and Chirality

Amino acids, with the exception of glycine, are chiral molecules, meaning they exist in two non-superimposable mirror-image forms, or enantiomers. thoughtco.com These are designated as L- (levo) and D- (dextro) forms. libretexts.org While L-amino acids are the predominant form in proteins, D-amino acids have distinct and important biological roles. thoughtco.com Cysteine is a unique amino acid in that its L-form has an (S) configuration at the alpha-carbon, with the exception of L-cysteine (B1669680) which has an (R) configuration due to the higher atomic number of the sulfur atom in its side chain. thoughtco.comlibretexts.org

A dipeptide is formed when two amino acids are joined by a peptide bond. libretexts.org In the case of d-Cysteinyl-d-cysteine, this bond links the carboxyl group of one D-cysteine (B559563) molecule to the amino group of another. The defining feature of cysteine is its thiol (-SH) side chain, which is highly reactive and can form disulfide bonds (S-S) with other cysteine residues. wikipedia.org This ability to form disulfide bridges is critical in determining the three-dimensional structure and stability of many proteins. wikipedia.org The chirality of the constituent amino acids can influence the properties of the resulting dipeptide. For example, the use of L- and D-cysteine has been shown to induce chirality in inorganic nanocrystals. rsc.org

Fundamental Research Questions Pertaining to this compound

The unique properties of D-cysteine and the dipeptides it can form give rise to several key research questions. A primary area of investigation is its potential therapeutic applications. D-cysteine has been shown to be a precursor for hydrogen sulfide (B99878) (H₂S) production, a molecule with cytoprotective effects. nih.gov Studies have indicated that D-cysteine can protect neurons from oxidative stress more effectively than L-cysteine. nih.gov This has led to research into its potential for treating conditions related to oxidative damage. nih.govontosight.ai

Another significant research focus is the role of D-cysteine and its derivatives in antimicrobial strategies. The addition of L-cysteine to an all-D-enantiomer peptide has been shown to increase its antimicrobial activity against multidrug-resistant bacteria. nih.gov This raises questions about how this compound might interact with bacterial cell membranes and whether it could be developed into a novel antimicrobial agent.

Furthermore, the synthesis and characterization of D-amino acid-containing peptides, including this compound, is an active area of research. nii.ac.jp Understanding the enzymatic pathways that can produce such dipeptides and developing efficient synthetic methods are crucial for exploring their full potential. nii.ac.jp The chemical reactivity of the thiol groups in this compound, particularly their ability to react with other molecules, is also of interest for applications such as the detection of substances like acrylamide. researchgate.net

Data Tables

Table 1: Properties of Cysteine Enantiomers

| Property | L-Cysteine | D-Cysteine |

|---|---|---|

| Chirality | R-configuration | S-configuration |

| Natural Abundance | Predominant form in proteins thoughtco.com | Found in smaller quantities, with specific biological roles frontiersin.orgnumberanalytics.com |

| Role in Bacteria | Component of some bacterial cell walls numberanalytics.com | |

| Role in Mammals | Building block of proteins and glutathione (B108866) wikipedia.org | Signaling molecule in the nervous system wikipedia.orgpnas.org |

| Metabolism | Metabolized via several enzymatic pathways nih.gov | Not readily metabolized by the same enzymes as L-cysteine nih.gov |

| Toxicity | Can be an excitotoxin at high concentrations nih.gov | Generally less toxic than L-cysteine nih.gov |

Table 2: Research Areas and Potential Applications of D-Cysteine and its Dipeptides

| Research Area | Focus | Potential Application |

|---|---|---|

| Neuroprotection | Protection against oxidative stress nih.govontosight.ai | Treatment of neurodegenerative diseases |

| Antimicrobial Peptides | Enhancing the activity of antimicrobial agents nih.gov | Development of new antibiotics to combat multidrug-resistant bacteria |

| Biosynthesis | Enzymatic synthesis of D-amino acid dipeptides nii.ac.jp | Biocatalytic production of novel peptides |

| Chemical Derivatization | Reaction of the thiol group with other molecules researchgate.net | Development of new analytical methods |

| Cellular Processes | Regulation of neural progenitor cell dynamics pnas.org | Understanding and modulating brain development and repair |

| Ferroptosis | Protection against a form of iron-dependent cell death nih.gov | Therapeutic strategies for diseases involving ferroptosis |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O3S2 |

|---|---|

Molecular Weight |

224.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C6H12N2O3S2/c7-3(1-12)5(9)8-4(2-13)6(10)11/h3-4,12-13H,1-2,7H2,(H,8,9)(H,10,11)/t3-,4-/m1/s1 |

InChI Key |

OABOXRPGTFRBFZ-QWWZWVQMSA-N |

Isomeric SMILES |

C([C@H](C(=O)N[C@H](CS)C(=O)O)N)S |

Canonical SMILES |

C(C(C(=O)NC(CS)C(=O)O)N)S |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Formation Involving D Cysteine and Cysteine Dipeptides

Enzymatic Biogenesis of D-Cysteine (B559563) in Prokaryotic and Eukaryotic Systems

The existence of D-amino acids in biological systems, once thought to be restricted to bacteria, is now recognized as a widespread phenomenon across prokaryotes and eukaryotes. researchgate.netfrontiersin.org Among these, D-cysteine plays significant roles, and its formation is a tightly regulated enzymatic process.

The primary mechanism for the production of D-cysteine from its L-enantiomer is through the action of racemase enzymes. Amino acid racemases are enzymes that catalyze the interconversion of L- and D-stereoisomers. These enzymes are broadly classified into two families: those dependent on a pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor and those that are PLP-independent.

In mammalian systems, the synthesis of D-cysteine is notably catalyzed by serine racemase (SR), the same enzyme responsible for converting L-serine to the neuromodulator D-serine. SR is a PLP-dependent enzyme. nih.gov The generally accepted mechanism for SR involves the formation of an external aldimine with the L-cysteine (B1669680) substrate, followed by the abstraction of the α-proton by a basic residue in the active site (like K56 in human SR) to form a planar quinonoid intermediate. nih.gov Reprotonation on the opposite face of this intermediate leads to the formation of D-cysteine. nih.gov Studies have confirmed that SR is an efficient cysteine racemase. Evidence from SR null mice (SR−/−) shows a significant reduction (by 80%) in brain D-cysteine levels, and brain lysates from these mice have a markedly decreased ability to racemize L-cysteine, confirming SR's role as a primary biosynthetic enzyme for D-cysteine in the brain. nih.govpnas.org

In prokaryotes, various amino acid racemases exist that can act on cysteine. researchgate.netasm.org For instance, industrial production of L-cysteine sometimes utilizes hydrolases in conjunction with a racemase to act on synthetic precursors like dl-2-amino-Δ2-thiazoline-4-carboxylic acid. asm.org While D-cysteine can be toxic to some bacteria, many have developed enzymes like D-cysteine desulfhydrase to metabolize it.

D-cysteine is found in a wide range of living organisms, from bacteria to humans. In mammals, its distribution is not uniform, with notable enrichment in the central nervous system. nih.gov Research has identified endogenous D-cysteine in the mammalian brain, where it acts as a signaling molecule. nih.govpnas.org

Its concentration varies significantly with developmental stage and location. For example, the embryonic mouse brain contains substantially higher levels of D-cysteine compared to the adult brain. In adult humans, D-cysteine has been detected in the cerebrospinal fluid. nih.gov Within the brain, D-cysteine appears to be primarily located in neurons rather than glial cells. pnas.org

| Biological Environment | Organism | Concentration |

|---|---|---|

| Embryonic Brain (E9.5) | Mouse | ~4.5 mM |

| Adult Brain | Mouse | ~50 µM |

| Adult Brain (White Matter) | Human | ~40 µM |

| Cerebrospinal Fluid | Human | ~40-79 µM |

Biosynthesis of Specific Cysteine-Containing Dipeptides

The biosynthesis of dipeptides containing D-amino acids, such as d-cysteinyl-d-valine, does not occur through ribosomal protein synthesis. Instead, it is carried out by large, multienzyme complexes known as Non-ribosomal Peptide Synthetases (NRPSs). researchgate.netnih.gov These enzymatic assembly lines are responsible for producing a vast array of structurally diverse peptides with significant biological activities, including many antibiotics and immunosuppressants. researchgate.netresearchgate.net

NRPSs function as modular assembly lines, where each module is typically responsible for the incorporation of a single amino acid into the growing peptide chain. nih.govresearchgate.net The formation of δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV), the precursor to penicillin and other β-lactam antibiotics, is a classic example of NRPS activity. The enzyme responsible, ACV synthetase (ACVS), is a large NRPS that incorporates L-α-aminoadipate, L-cysteine, and finally D-valine. researchgate.netnih.gov The D-valine is incorporated via the epimerization of L-valine within the NRPS machinery.

The synthesis of peptides on NRPSs follows a "thiotemplate mechanism". researchgate.netnih.gov This process involves several key steps orchestrated by a series of catalytic domains within each module:

Activation : The Adenylation (A) domain selects a specific amino acid substrate and activates it by reacting it with ATP to form an aminoacyl-adenylate intermediate. nih.govbiorxiv.org

Tethering : The activated amino acid is then transferred to the thiol group of a 4'-phosphopantetheine (B1211885) (4'-Ppant) cofactor, which is covalently attached to a Thiolation (T) domain, also known as a Peptidyl Carrier Protein (PCP). nih.govbiorxiv.orgnih.gov This creates a thioester bond.

Condensation : The Condensation (C) domain catalyzes the formation of a peptide bond. It does this by transferring the nascent peptide chain from the T-domain of the preceding module (the donor) to the amino group of the amino acid tethered to the T-domain of the current module (the acceptor). researchgate.netacs.org

Translocation and Elongation : The newly elongated peptide chain remains tethered to the current module's T-domain and is passed to the next module in the assembly line for the next round of condensation.

Termination : Once the full peptide is synthesized, a terminal Thioesterase (TE) domain cleaves the completed peptide from the final T-domain, releasing it via hydrolysis or intramolecular cyclization. nih.govnih.gov

This assembly-line logic, where each module acts sequentially, determines the final sequence of the non-ribosomal peptide. researchgate.netresearchgate.net

The chemical diversity of non-ribosomal peptides is achieved through the specificity of the domains within each module.

Substrate Recognition (Adenylation Domain) : The Adenylation (A) domain is the primary gatekeeper for substrate selection. biorxiv.org It consists of approximately 500 residues and recognizes a specific amino acid, activating it for incorporation. nih.gov The specificity of the A-domain is a key determinant of the final peptide's primary sequence. nih.gov

Epimerization (E) Domain : Many non-ribosomal peptides contain D-amino acids, which are introduced by Epimerization (E) domains. ebi.ac.uk The E-domain acts on the L-amino acid after it has been tethered to the T-domain, converting it to its D-epimer before the condensation step. researchgate.netebi.ac.uk E-domains are homologous in structure and sequence to C-domains. nih.govebi.ac.uk Condensation domains that follow an E-domain (known as DC-L type) are highly specific and must recognize the D-configured amino acid from the upstream module to catalyze peptide bond formation with the L-amino acid in its own module. acs.org This ensures the correct stereochemistry is incorporated into the final product. acs.org

| Domain | Abbreviation | Function |

|---|---|---|

| Adenylation | A | Recognizes and activates a specific amino acid using ATP. |

| Thiolation (Peptidyl Carrier Protein) | T (PCP) | Covalently tethers the activated amino acid via a 4'-Ppant arm. |

| Condensation | C | Catalyzes peptide bond formation between the upstream donor and downstream acceptor substrates. |

| Epimerization | E | Converts an L-amino acid tethered to the T-domain into its D-amino acid counterpart. |

| Thioesterase | TE | Releases the final peptide product from the NRPS assembly line. |

tRNA-Dependent Cysteine Biosynthesis Pathways in Archaea

In contrast to the direct synthesis of cysteinyl-tRNA (Cys-tRNA) by cysteinyl-tRNA synthetase (CysRS) found in most organisms, certain methanogenic archaea utilize an indirect, tRNA-dependent pathway. nih.govproquest.com This alternative route is considered an ancestral mechanism for cysteine biosynthesis and coding. pnas.org It involves a two-step enzymatic process to synthesize Cys-tRNACys, ensuring the incorporation of cysteine into proteins. nih.govproquest.com

O-Phosphoseryl-tRNA Synthetase (SepRS) Activity

The initial step in this pathway is catalyzed by O-Phosphoseryl-tRNA Synthetase (SepRS), a class II aminoacyl-tRNA synthetase. proquest.compnas.org SepRS is responsible for attaching the non-standard amino acid O-phosphoserine (Sep) to tRNACys, forming the intermediate O-phosphoseryl-tRNACys (Sep-tRNACys). nih.govaars.online This reaction is ATP-dependent. proquest.com

Structurally, SepRS from organisms like Methanosarcina mazei exists as an α4 homotetramer. nih.gov A key characteristic of its activity is the "half-of-the-sites" mechanism, where the tetrameric enzyme binds only two molecules of tRNACys, and only two of the four identical subunits are catalytically active at any given time in forming the phosphoseryl adenylate. nih.gov SepRS exhibits high specificity, discriminating against other amino acids like serine and glutamate (B1630785) without requiring a separate editing domain. nih.gov The binding of its cognate tRNACys further enhances this discriminatory capacity. nih.gov

| Enzyme | Organism Example | Quaternary Structure | Catalytic Feature | Function |

| O-Phosphoseryl-tRNA Synthetase (SepRS) | Methanosarcina mazei | α4 Homotetramer | Half-of-the-sites activity | Ligates O-phosphoserine to tRNACys |

Sep-tRNA:Cys-tRNA Synthase (SepCysS) Mechanisms

The second crucial step is the conversion of the Sep-tRNACys intermediate to the final product, Cys-tRNACys. This transformation is carried out by the enzyme Sep-tRNA:Cys-tRNA Synthase (SepCysS), a pyridoxal-5′-phosphate (PLP)-dependent enzyme. pnas.orgnih.gov SepCysS catalyzes the sulfhydrylation of the tRNA-bound O-phosphoserine, replacing the phosphate group with a sulfur atom to form cysteine. researchgate.netnih.gov

The catalytic mechanism of SepCysS is complex and involves a sulfur relay system. nih.gov Research on the Methanocaldococcus jannaschii enzyme has shown that three highly conserved cysteine residues are essential for its activity. nih.gov The proposed mechanism involves the formation of a disulfide bond between two of these cysteine residues (Cys64 and Cys67), which then carries a sulfane sulfur. nih.gov This persulfide group is believed to be the direct sulfur donor for the conversion of the dehydroalanyl-tRNACys intermediate (formed from Sep-tRNACys) into Cys-tRNACys. researchgate.netnih.gov

| Enzyme | Cofactor | Key Residues | Proposed Mechanism | Product |

| Sep-tRNA:Cys-tRNA Synthase (SepCysS) | Pyridoxal-5′-phosphate (PLP) | 3 conserved Cysteine residues | Sulfur relay via disulfide and persulfide intermediates | Cys-tRNACys |

Role of Ancillary Factors (e.g., SepCysE) in Complex Formation and Channeling

The efficiency of the tRNA-dependent cysteine biosynthesis pathway is significantly enhanced by the presence of ancillary factors. A key example is SepCysE, a protein essential for this pathway in methanococci; its deletion leads to cysteine auxotrophy. pnas.org SepCysE acts as a scaffold protein, facilitating the assembly of a multienzyme complex known as the "transsulfursome". pnas.orgaars.online

This ternary complex consists of SepRS, SepCysS, and SepCysE. pnas.orgaars.online The formation of this complex enables substrate channeling, where the Sep-tRNACys intermediate produced by SepRS is directly transferred to the active site of SepCysS without being released into the cytoplasm. pnas.orgspring8.or.jp This channeling mechanism is crucial as it prevents the potentially toxic accumulation of Sep-tRNACys and ensures its efficient conversion to Cys-tRNACys, thereby streamlining the entire biosynthetic process. pnas.orgresearchgate.net

Degradation Pathways of D-Cysteine and Cysteine Dipeptides in Organisms

Organisms have evolved various pathways to catabolize cysteine, which, in high concentrations, can be toxic. nih.govnih.gov These pathways not only serve to detoxify excess cysteine but also to recycle its constituent elements—carbon, nitrogen, and sulfur.

Microbial Cysteine Desulfhydrases and Their Catabolic Activities

A primary mechanism for microbial cysteine degradation involves a class of enzymes known as cysteine desulfhydrases. nih.govresearchgate.net These enzymes, which are often PLP-dependent, catalyze the α,β-elimination reaction of cysteine, breaking it down into pyruvate (B1213749), ammonia (B1221849) (NH₃), and hydrogen sulfide (B99878) (H₂S). nih.govresearchgate.net

Several types of cysteine desulfhydrases have been identified in bacteria, including:

CdsH: A major aerobic cysteine desulfhydrase in Salmonella enterica. nih.govnih.gov

CyuA: The primary anaerobic cysteine-catabolizing enzyme in both Escherichia coli and S. enterica. nih.govasm.org

IscS/NifS/SufS: These enzymes are broadly involved in sulfur mobilization for the biosynthesis of iron-sulfur (Fe-S) clusters and other essential sulfur-containing compounds, but they also exhibit cysteine desulfhydrase activity. mdpi.comdntb.gov.ua

These enzymes play a crucial housekeeping role by providing sulfur for various metabolic pathways while also controlling the intracellular levels of cysteine. nih.govmdpi.com The activity of some desulfhydrases can be induced by the presence of L-cysteine and D-cysteine. asm.org

Anaerobic and Aerobic Cysteine Degradation Routes

The degradation of cysteine can proceed through distinct routes depending on the presence or absence of oxygen. researchgate.net

Aerobic Pathway: Under aerobic conditions, the H₂S produced from cysteine degradation by enzymes like CdsH can be further oxidized. nih.gov In mitochondria, H₂S is converted to sulfite (B76179) (SO₃²⁻), which is then oxidized to sulfate (B86663) (SO₄²⁻) by sulfite oxidase. researchgate.netfigshare.com This pathway represents a terminal oxidation of the sulfur atom.

Anaerobic Pathway: In the absence of oxygen, the degradation of cysteine is primarily managed by enzymes such as CyuA. nih.gov The H₂S generated through this route is not readily oxidized to sulfate. Instead, it can be utilized in other metabolic processes, such as the formation of sulfane sulfur compounds, or it may be released from the cell. researchgate.netfigshare.com Phylogenetic analyses show that CyuA homologs are widespread among obligate and facultative anaerobes, underscoring its importance in anaerobic metabolism. asm.org The regulation of these pathways is distinct; for instance, in S. enterica, the expression of the gene for aerobic desulfhydrase (cdsH) is greater aerobically, while the expression of the gene for anaerobic desulfhydrase (cyuA) is greater anaerobically. nih.gov

| Condition | Primary Enzyme Example (in S. enterica) | Key Product of Cysteine Cleavage | Fate of Sulfide |

| Aerobic | CdsH | H₂S | Oxidized to sulfite, then sulfate |

| Anaerobic | CyuA | H₂S | Used to form sulfane sulfur compounds or released |

Metabolic Interplay and Coordination in Cysteine Catabolism

The catabolism of cysteine is a critical juncture in sulfur-containing amino acid metabolism, tightly regulated to maintain cellular homeostasis. This regulation prevents the accumulation of cysteine to toxic levels while ensuring a sufficient supply for the synthesis of essential molecules. nih.govusda.gov The metabolic fate of cysteine is largely determined by its stereochemistry, with L-cysteine and D-cysteine being directed into distinct catabolic pathways, governed by different sets of enzymes and regulatory mechanisms. The potential involvement of dipeptides such as d-Cysteinyl-d-cysteine adds another layer of complexity, primarily understood through the substrate specificities of certain enzymes rather than a fully elucidated metabolic pathway.

The coordination of cysteine catabolism involves a sophisticated interplay between these pathways, ensuring that the cellular needs for sulfur-containing compounds are met without compromising cellular health.

Divergent Catabolism of L-Cysteine and D-Cysteine

The primary routes of cysteine catabolism are stereospecific. L-cysteine, the proteinogenic isomer, is catabolized through several major pathways, primarily initiated by the enzyme cysteine dioxygenase (CDO). researchgate.netnih.gov In contrast, D-cysteine follows a separate catabolic route, which is particularly active in specific tissues like the cerebellum and kidneys. researchgate.netfrontiersin.org

L-Cysteine Catabolism:

The catabolism of L-cysteine is a highly regulated process. The key enzyme, cysteine dioxygenase (CDO), oxidizes the sulfhydryl group of L-cysteine to produce cysteine sulfinic acid. nih.govresearchgate.net This product is a precursor for the synthesis of taurine (B1682933) and can also be further metabolized to pyruvate and sulfate. nih.govresearchgate.net The activity of CDO is post-translationally regulated by intracellular L-cysteine concentrations; high levels of cysteine protect the enzyme from ubiquitination and subsequent degradation by the proteasome, thereby increasing the rate of cysteine catabolism. nih.gov This mechanism allows the liver to efficiently manage fluctuations in dietary cysteine intake. nih.gov

D-Cysteine Catabolism:

D-cysteine is not a substrate for the primary enzymes of L-cysteine catabolism, such as CDO. frontiersin.org Instead, its breakdown is initiated by D-amino acid oxidase (DAO), an enzyme that converts D-cysteine to 3-mercaptopyruvate (B1229277). researchgate.netfrontiersin.org This intermediate is then utilized by the enzyme 3-mercaptopyruvate sulfurtransferase (3MST) to produce hydrogen sulfide (H₂S), a significant signaling molecule. frontiersin.org This pathway is a major source of H₂S in the cerebellum and kidney. researchgate.net Unlike the CDO-dependent pathway, the production of H₂S from D-cysteine is independent of the co-factor pyridoxal phosphate (PLP). frontiersin.org

| Enzyme | Substrate | Primary Product(s) | Key Regulatory Features | Primary Tissues |

|---|---|---|---|---|

| Cysteine Dioxygenase (CDO) | L-Cysteine | Cysteine Sulfinic Acid | Upregulated by high L-cysteine levels (post-translational stabilization). nih.gov | Liver, Adipose Tissue researchgate.net |

| D-Amino Acid Oxidase (DAO) | D-Cysteine | 3-Mercaptopyruvate | Expression is tissue-specific. researchgate.net | Kidney, Cerebellum researchgate.net |

| 3-Mercaptopyruvate Sulfurtransferase (3MST) | 3-Mercaptopyruvate | Hydrogen Sulfide (H₂S), Pyruvate | Utilizes an intermediate from both L- and D-cysteine pathways. frontiersin.org | Widely distributed, including mitochondria. frontiersin.org |

| Cystathionine (B15957) γ-lyase (CSE) | L-Cysteine, L-Cystathionine | Hydrogen Sulfide (H₂S), Pyruvate, Ammonia | PLP-dependent enzyme. frontiersin.org | Liver, Kidney, Vascular Endothelium frontiersin.org |

Biosynthesis and Potential Catabolism of this compound

Direct evidence for the natural occurrence and metabolic pathways of the dipeptide this compound in mammals is scarce. However, the enzymatic machinery capable of its synthesis and degradation has been identified, primarily in microorganisms, with some mammalian enzymes showing relevant activities.

Potential Biosynthesis: The formation of D-amino acid dipeptides could potentially be catalyzed by enzymes with broad substrate specificity. For instance, D-alanine-D-alanine ligase (Ddl) from bacteria such as Escherichia coli has been shown to utilize D-cysteine as a substrate, facilitating the production of D-amino acid homo-dipeptides. nih.gov This suggests a possible, though unconfirmed in mammals, enzymatic route for the synthesis of this compound.

Potential Catabolism: The breakdown of dipeptides is carried out by dipeptidases. While many peptidases are specific to L-amino acids, enzymes capable of hydrolyzing peptides containing D-amino acids exist. nih.gov Mammalian renal dipeptidase can hydrolyze various dipeptides that have a D-amino acid at the C-terminal position. nih.gov Additionally, D-stereospecific aminopeptidases, which catalyze the release of an N-terminal D-amino acid from a peptide, have been identified. wikipedia.org The coordinated action of such enzymes could theoretically hydrolyze this compound back into its constituent D-cysteine molecules, which could then enter the DAO/3MST catabolic pathway.

Coordination and Metabolic Interplay

The coordination of cysteine catabolism is essential for cellular function. The separate pathways for L- and D-cysteine allow for differential regulation and function. The L-cysteine pathway is central to managing dietary intake and providing substrates for major metabolic products like glutathione (B108866) and taurine. nih.gov The D-cysteine pathway, on the other hand, appears to be a more specialized route for the production of the gasotransmitter H₂S in specific tissues. researchgate.net

The interplay between these pathways is largely one of substrate segregation. L-cysteine metabolism is intricately linked with the metabolism of other amino acids like methionine and serine through the transsulfuration pathway. nih.gov D-cysteine's metabolic route is more isolated, primarily intersecting with other pathways through its product, H₂S, which has widespread signaling effects. frontiersin.org

If this compound were formed and degraded, it would likely serve as a temporary storage or transport form of D-cysteine. Its hydrolysis would release D-cysteine, feeding into the H₂S-producing pathway. This would represent an additional layer of regulation, although currently speculative, within the broader framework of cysteine catabolism.

| Pathway | Initial Substrate | Key Intermediates | Major End Products | Primary Function |

|---|---|---|---|---|

| L-Cysteine Oxidation | L-Cysteine | Cysteine Sulfinic Acid, Hypotaurine | Taurine, Sulfate, Pyruvate nih.gov | Detoxification, Osmoregulation, Bile Acid Conjugation nih.gov |

| L-Cysteine Desulfhydration | L-Cysteine | - | Hydrogen Sulfide (H₂S), Pyruvate, Ammonia frontiersin.org | Signaling, Neuromodulation, Vasorelaxation frontiersin.org |

| D-Cysteine Catabolism | D-Cysteine | 3-Mercaptopyruvate | Hydrogen Sulfide (H₂S), Pyruvate frontiersin.org | Tissue-specific H₂S production for signaling and cytoprotection. researchgate.net |

| Glutathione Synthesis | L-Cysteine, Glutamate, Glycine | γ-Glutamylcysteine | Glutathione (GSH) nih.gov | Antioxidant defense, Detoxification nih.gov |

Molecular Mechanisms and Biological Roles of D Cysteine Containing Dipeptides

Molecular Mechanisms of Hydrogen Sulfide (B99878) (H2S) Production from D-Cysteine (B559563)

A novel pathway for hydrogen sulfide (H2S) production utilizing D-cysteine as a substrate has been identified in mammals, distinct from the well-established pathways involving L-cysteine (B1669680). nih.govnoaa.govrepec.orgnih.gov This D-cysteine-dependent pathway is particularly prominent in the cerebellum and the kidney. noaa.govrepec.orgnih.gov

The production of H2S from D-cysteine is a two-step enzymatic process involving the coordinated action of D-Amino Acid Oxidase (DAO) and 3-Mercaptopyruvate (B1229277) Sulfurtransferase (3MST). nih.govnih.govfrontiersin.orgmdpi.com

First, DAO catalyzes the conversion of D-cysteine into 3-mercaptopyruvate (3MP), an achiral α-keto acid. nih.govfrontiersin.orgnih.gov Subsequently, 3MST utilizes this 3MP as a substrate to produce H2S. nih.govfrontiersin.orgfrontiersin.org The release of H2S from 3MST is facilitated by endogenous reducing cofactors such as thioredoxin (Trx) and dihydrolipoic acid (DHLA). nih.govnih.gov

A notable aspect of this interplay is the subcellular localization of the two enzymes. DAO is primarily found in peroxisomes, while 3MST is mainly located in mitochondria. nih.govfrontiersin.org Despite this separation, the production of H2S can proceed efficiently due to the close proximity and physical contact between peroxisomes and mitochondria, which allows for the exchange of metabolites like 3MP through vesicular trafficking. nih.govfrontiersin.org The cysteine residue in the catalytic region of 3MST acts as a redox-sensing molecular switch, which helps maintain the redox-dependent regulation of the enzyme's activity. nih.gov

The pathways for H2S generation from D-cysteine and L-cysteine exhibit several critical differences in terms of the enzymes involved, cofactor dependency, optimal conditions, and tissue-specific activity. nih.gov

H2S production from L-cysteine is primarily mediated by two pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzymes: cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE). nih.govnih.govfrontiersin.org An additional pathway for L-cysteine involves its conversion to 3MP by the PLP-dependent cysteine aminotransferase (CAT), with 3MST then generating H2S from 3MP. nih.govfrontiersin.orgresearchgate.net In contrast, the D-cysteine pathway is PLP-independent. nih.gov

Key distinctions between the two pathways are summarized below:

Enzymes: The D-cysteine pathway uniquely uses DAO, whereas the L-cysteine pathways rely on CBS, CSE, and CAT. nih.govfrontiersin.org Both can utilize 3MST. nih.gov

Cofactor Dependency: H2S production from L-cysteine is largely PLP-dependent, while the D-cysteine pathway is not. nih.govresearchgate.net

Optimal pH: The optimal pH for H2S production from D-cysteine is 7.4, which is within the physiological range. nih.gov In contrast, H2S generation from L-cysteine is maximal under more alkaline conditions. nih.gov

Tissue Activity: The D-cysteine pathway is most active in the cerebellum and the kidney. noaa.govrepec.org Studies have shown that the H2S-producing activity from D-cysteine is 7-fold greater in the cerebellum and 80-fold greater in the kidney compared to the L-cysteine pathway. frontiersin.org

Metabolic Fate: D-cysteine is not metabolized by enzymes that act on L-cysteine, such as those involved in the synthesis of cysteinyl-tRNA, glutathione (B108866), or taurine (B1682933). frontiersin.org This specificity may allow D-cysteine to be more efficiently utilized for H2S production in tissues where DAO is present. frontiersin.org

| Feature | H2S Production from D-Cysteine | H2S Production from L-Cysteine |

|---|---|---|

| Primary Enzymes | D-Amino Acid Oxidase (DAO), 3-Mercaptopyruvate Sulfurtransferase (3MST) nih.govfrontiersin.org | Cystathionine β-synthase (CBS), Cystathionine γ-lyase (CSE), Cysteine Aminotransferase (CAT) nih.govfrontiersin.org |

| PLP-Dependency | Independent nih.gov | Dependent (for CBS, CSE, CAT) nih.gov |

| Optimal pH | 7.4 nih.gov | Alkaline nih.gov |

| Primary Tissues | Cerebellum, Kidney noaa.govrepec.orgfrontiersin.org | Brain (CBS), Cardiovascular System (CSE) researchgate.net |

| Relative Activity | Significantly higher in cerebellum (7x) and kidney (80x) frontiersin.org | Lower in cerebellum and kidney compared to D-Cysteine pathway frontiersin.org |

Enzymatic Interactions and Active Site Chemistry of Cysteine Dipeptides

Cysteine residues, whether as single amino acids or within dipeptides, are crucial for the function of numerous enzymes due to the unique chemical properties of their sulfur-containing side chain. nih.gov

The thiol (sulfhydryl) group of cysteine is a key player in both enzyme catalysis and the regulation of enzyme function. nih.gov In many enzymes, the cysteine residue at the active site exists in its deprotonated, thiolate form (S⁻). nih.gov The protein's microenvironment can lower the typically high pKa of the cysteine thiol (around 8.5) to a value near neutral pH, enhancing its reactivity as a nucleophile. nih.gov This nucleophilic thiolate is central to the catalytic mechanism of various enzymes, including a large class of phosphatases. nih.govresearchgate.net

Beyond catalysis, cysteine residues are primary targets for redox-linked regulation. nih.gov The thiol group can undergo a variety of reversible oxidative post-translational modifications, which act as a molecular "switch" to modulate protein function, interactions, and localization. acs.orgmdpi.com These modifications include the formation of sulfenic acids (-SOH), disulfides, and S-glutathionylation. acs.orgmdpi.com This reversible oxidation allows cells to respond to changes in the redox environment, making it an integral part of many cell signaling processes. nih.gov For instance, the oxidation of a catalytic cysteine can inhibit enzyme activity, providing a mechanism for regulatory control. nih.gov

Cysteine-containing peptides are highly effective chelators for metal ions, largely due to the strong binding affinity of the thiolate functional group. chim.it The sulfur atom in cysteine is a soft donor, showing a preference for binding with soft or borderline metal ions. nih.gov

The thiolate group is a primary binding site for transition metal ions such as zinc(II), cadmium(II), nickel(II), lead(II), copper(I), and mercury(II). chim.itnih.govoup.com The stability of the resulting metal-peptide complexes is significant, with the thiolate coordination being particularly favorable for zinc(II) and cadmium(II). chim.itnih.gov The coordination ability depends on the position of the cysteine residue within the peptide chain and the presence of other potential donor groups from other amino acid side chains. chim.it The formation of complexes with a (S⁻, S⁻) coordination from two cysteine residues is common in the physiological pH range. nih.gov This strong interaction between cysteine and metal ions is fundamental to the structure and function of many metalloproteins and metalloenzymes, such as zinc finger proteins. chim.itnih.gov

Structural and Conformational Dynamics of d-Cysteinyl-d-cysteine and Related Motifs

The three-dimensional structure of peptides is critical to their biological function. While specific structural data for the this compound dipeptide is not extensively detailed in the available literature, the conformational properties can be inferred from studies on cysteine and cysteine-containing motifs.

Theoretical and Computational Chemistry Approaches to Conformational Analysis

Computational chemistry provides powerful tools for investigating the conformational landscape of peptides, offering insights into stable structures and intrinsic properties that are often difficult to capture experimentally.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules, providing accurate predictions of geometries, energies, and vibrational frequencies. DFT calculations have been instrumental in characterizing cysteine-containing dipeptides, particularly cyclic forms like cyclo(l-Cys-d-Cys), which provides a structurally constrained model relevant to this compound.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational methods that apply classical mechanics to model the behavior of molecules and their interactions over time. These techniques are particularly useful for exploring the conformational flexibility and dynamic processes of peptides. nih.gov

MD simulations can be employed to investigate the influence of stereochemistry on peptide structure. For instance, simulations on nisin homologues containing both L-Cys and D-Cys residues have demonstrated a clear preference for spontaneous disulfide bond formation depending on the specific stereochemistry of the cysteine residues involved. This highlights how the D-configuration can direct the local peptide conformation, facilitating the closure of macrocyclic rings. Such simulations can describe the dynamics of binding mechanisms, structural changes induced by the environment, and the internal movements of peptides, providing a detailed picture of conformational stability and transitions. nih.govnih.gov

Gas-phase acidity is an intrinsic property of a molecule, free from solvent effects, that provides fundamental insight into its chemical nature. pacific.edu Computational studies on oligopeptides containing D-cysteine residues have shown that the stereochemistry can subtly alter the peptide's conformation and, consequently, its gas-phase acidity. pacific.edupacific.edu

Research on polyalanine peptides incorporating a single D-cysteine residue revealed that the gas-phase acidity is influenced by the position of the cysteine. pacific.eduxpressdentalclinic.com Generally, acidity decreases as the cysteine residue moves from the N-terminus to the C-terminus. pacific.eduxpressdentalclinic.com Furthermore, N-terminal acetylation was found to enhance the gas-phase acidity, with the effect being more pronounced for peptides containing a D-cysteine residue. pacific.edu This enhancement is attributed to an increase in attractive noncovalent interactions within the peptide ions. pacific.edu These findings underscore that the intrinsic properties of a peptide are sensitive to the D/L-configuration of its constituent amino acids. pacific.edupacific.edu High-level ab initio and DFT calculations have shown excellent agreement with experimental measurements of the gas-phase acidity of cysteine, indicating that in the absence of a solvent, the side-chain thiol group is intrinsically more acidic than the carboxyl group. nih.gov

Spectroscopic Characterization of Peptide Conformations (e.g., NMR, X-ray Crystallography)

Spectroscopic techniques provide direct experimental evidence of the three-dimensional structure and conformation of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of peptides in solution. For cysteine-containing peptides, NMR can be used to map disulfide bridges and elucidate conformational details. nih.gov Techniques such as 2D [¹³C,¹H] HSQC and triple resonance experiments (e.g., HNCACB and CBCA(CO)NH) are used for unambiguous sequence-specific resonance assignments of cysteine residues. nih.gov Once assignments are made, Nuclear Overhauser Effect (NOE) data can identify protons that are close in space, including those across a disulfide bond, which is critical for defining the peptide's three-dimensional fold. nih.gov While specific NMR data for this compound is not widely documented, these standard techniques are fully applicable for its characterization. researchgate.net

X-ray crystallography provides atomic-resolution structural information for molecules that can be crystallized. wikipedia.org The crystal structure of cyclo(l-Cys-d-Cys), a cyclic dipeptide containing both L- and D-cysteine, has been determined, offering precise data on bond lengths, angles, and intermolecular interactions. nih.govnih.govosti.gov The analysis revealed that the molecule crystallizes in the triclinic P-1 space group. nih.govnih.govosti.gov The crystal structure is stabilized by a network of intermolecular hydrogen bonds, particularly N-H···O and S-H···O interactions, which link the molecules into one-dimensional tapes. mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.3368(3) |

| b (Å) | 5.4211(3) |

| c (Å) | 8.3394(5) |

| α (°) | 101.531(2) |

| β (°) | 96.591(2) |

| γ (°) | 114.717(2) |

| Volume (ų) | 206.513(19) |

Data sourced from a 2023 study by Witkowski et al. published in Molecules. nih.govnih.govosti.gov

Disulfide Bond Formation and Stability in Cysteine Dipeptides

The formation of a disulfide bond (or disulfide bridge) between two cysteine residues is a critical post-translational modification that stabilizes peptide and protein structures. youtube.com This bond forms through the oxidation of the thiol groups (-SH) of two cysteine residues, creating a covalent S-S linkage. nih.gov In the case of this compound, this would result in the formation of d-cystine.

The formation of this bond is not random; it is heavily influenced by the local conformation of the peptide backbone, which brings the two thiol groups into proximity. nih.gov The stereochemistry of the cysteine residues plays a crucial role in determining the conformational preferences of the peptide backbone, thereby influencing the efficiency of disulfide bond formation. The process is an oxidation reaction, where hydrogen atoms are removed from the thiol groups. youtube.com In cellular environments, this is often facilitated by enzymes, while in laboratory settings, oxidizing agents can be used. nih.govyoutube.com

Once formed, the disulfide bond provides significant stability to the peptide structure by covalently linking two parts of the molecule, thereby restricting conformational dynamics. nih.gov This covalent constraint reduces the entropy of the unfolded state, thus stabilizing the folded conformation.

Advanced Analytical Methodologies for Characterization and Detection of D Cysteinyl D Cysteine

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of complex mixtures. For d-cysteinyl-d-cysteine, various chromatographic techniques can be employed, each offering distinct advantages in terms of selectivity, sensitivity, and resolution.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. For this compound, the separation can be achieved on various stationary phases, with the choice depending on the specific analytical goal. Chiral stationary phases are particularly crucial for separating diastereomers if l-cysteine-containing peptides are also present rsc.orgnih.gov.

UV detection is a common and robust method used in HPLC. The peptide bond in this compound absorbs UV light at low wavelengths, typically around 200-220 nm sielc.com. While not highly specific, it is a reliable method for quantification when coupled with effective chromatographic separation. Derivatization with a chromophoric agent can enhance sensitivity and specificity. For instance, derivatization of the amino groups can shift the absorption to a longer, less interference-prone wavelength researchgate.net.

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation based on hydrophobicity. Chiral columns (e.g., Chiralpak® ZWIX(+)) are necessary for enantiomeric or diastereomeric separation nih.gov. |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with an acid modifier (e.g., 0.1% trifluoroacetic acid) | The organic modifier elutes the peptide, and the acid improves peak shape and maintains a consistent pH. |

| Detection Wavelength | 210-220 nm | Corresponds to the absorbance of the peptide bond sielc.com. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |

Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection. Since this compound is not natively fluorescent, a pre-column or post-column derivatization step with a fluorescent tag is required. Common derivatizing agents for amino groups include o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, or for the thiol group itself after reduction of the disulfide bond, reagents like ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) can be used nih.govnih.gov. Derivatization with a chiral fluorescent reagent can also aid in the separation of diastereomers shimadzu.com.

| Parameter | Example Condition | Reference/Comment |

|---|---|---|

| Derivatizing Agent | o-Phthalaldehyde (OPA) with N-tert-Butyloxycarbonyl-D-cysteine | Allows for pre-column derivatization and chiral separation of amino acid enantiomers, a principle applicable to dipeptides researchgate.net. |

| Excitation Wavelength | 385 nm | Typical for SBD-F derivatives nih.gov. |

| Emission Wavelength | 515 nm | Typical for SBD-F derivatives nih.gov. |

| Limit of Detection (LOD) | Low micromolar to nanomolar range | Dependent on the specific derivatizing agent and instrumentation. For example, LODs for related sulfur-containing amino acids with DBD-F are in the sub-micromolar range nih.gov. |

Electrochemical detection is a highly sensitive and selective technique for electroactive compounds. The thiol groups of the cysteine residues in this compound can be electrochemically oxidized at a suitable electrode surface after reduction of the disulfide bond. This method can provide detection limits in the nanomolar to picomolar range nih.govmdpi.com. The potential is applied to a working electrode, and the resulting current from the oxidation of the thiol is measured. This technique is particularly useful for detecting trace amounts of the dipeptide in biological samples.

| Parameter | Example Condition | Rationale/Comment |

|---|---|---|

| Working Electrode | Glassy carbon electrode, often modified | Modifications with nanomaterials or polymers can enhance sensitivity and selectivity nih.gov. |

| Detection Mode | Amperometry or Cyclic Voltammetry | Amperometry provides high sensitivity for quantification, while cyclic voltammetry is useful for characterizing the electrochemical behavior chimia.ch. |

| Applied Potential | Dependent on pH and electrode material | The potential is optimized to selectively oxidize the thiol group of cysteine. |

| Supporting Electrolyte | Phosphate (B84403) or acetate (B1210297) buffer | Maintains a constant pH and provides conductivity. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of peptides like this compound, which are non-volatile, a derivatization step is essential to increase their volatility researchgate.net. This typically involves the esterification of the carboxyl groups and acylation of the amino and thiol groups. Chiral GC columns can be used to separate the derivatized diastereomers nih.govsigmaaldrich.com.

Research Findings: Derivatization of amino acids with reagents like pentafluoropropyl chloroformate followed by GC separation on a chiral column has been shown to be effective for enantiomeric analysis researchgate.net. This principle can be extended to dipeptides. The mass spectrometer provides structural information and allows for highly selective and sensitive detection.

| Parameter | Typical Procedure | Reference/Comment |

|---|---|---|

| Derivatization | Two-step process: 1. Esterification (e.g., with methanol/HCl). 2. Acylation (e.g., with pentafluoropropionic anhydride). | This process makes the dipeptide volatile for GC analysis. Care must be taken to avoid racemization during derivatization researchgate.netsigmaaldrich.com. |

| GC Column | Chiral capillary column (e.g., Chirasil-L-Val) | Essential for the separation of diastereomers nih.govresearchgate.net. |

| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for structural elucidation. |

| Detection Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific fragment ions of the derivatized dipeptide. |

Ion-exchange chromatography (IEX) separates molecules based on their net charge gilson.com. Peptides are well-suited for IEX as their charge is dependent on the pH of the mobile phase. For a dipeptide like this compound, which has both acidic (carboxyl) and basic (amino) groups, both cation- and anion-exchange chromatography can be utilized. A significant application of IEX is the separation of diastereomeric dipeptides. By forming dipeptides with a chiral L-amino acid, the resulting L-D and L-L diastereomers can be separated on a conventional amino acid analyzer researchgate.netnih.gov.

Detailed Research Findings: A study demonstrated the separation of D and L isomers of various amino acids by first derivatizing them with an L-amino acid N-carboxyanhydride to form diastereomeric dipeptides. These dipeptides were then successfully separated using ion-exchange chromatography on an amino acid analyzer. This method allows for the detection of one part D-amino acid in the presence of 1000 parts of the L-isomer researchgate.net. This approach is directly applicable to the analysis of this compound, especially in the presence of its L-L counterpart.

| Parameter | Example Condition | Rationale/Comment |

|---|---|---|

| Stationary Phase | Strong cation-exchange resin (e.g., sulfonated polystyrene) | Commonly used in amino acid analyzers. Anion-exchange resins can also be used depending on the mobile phase pH unibo.it. |

| Mobile Phase | Stepwise or gradient elution with buffers of increasing pH and/or ionic strength | Allows for the sequential elution of peptides based on their charge characteristics unibo.it. |

| Derivatization for Chiral Analysis | Reaction with an L-amino acid N-carboxyanhydride to form diastereomeric dipeptides. | The resulting L-d-cysteinyl-d-cysteine and L-l-cysteinyl-d-cysteine (if l-cysteine (B1669680) is present) will have different chromatographic behavior researchgate.netnih.gov. |

| Detection | Post-column derivatization with ninhydrin (B49086) followed by UV-Vis detection. | A classic and reliable method for the detection of amino acids and peptides. |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

Advanced Spectroscopic Approaches

The precise characterization and detection of this compound rely on sophisticated analytical techniques capable of elucidating its complex structure, conformation, and fragmentation patterns. Advanced spectroscopic methods, including mass spectrometry, Raman spectroscopy, and nuclear magnetic resonance, provide the necessary resolution and sensitivity for in-depth analysis.

Mass Spectrometry and Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. When coupled with tandem mass spectrometry (MS/MS), it allows for the detailed elucidation of its fragmentation pathways, which is crucial for unambiguous identification in complex matrices.

Under collision-induced dissociation (CID), protonated this compound is expected to undergo fragmentation primarily at the disulfide (S-S) and carbon-sulfur (C-S) bonds, as well as the peptide backbone. nih.govresearchgate.net The fragmentation of the closely related compound, cystine (a disulfide-linked dimer of cysteine), provides a model for these pathways. Major fragmentation would likely involve the cleavage of the disulfide bond, leading to characteristic fragment ions. nih.gov Further fragmentation could involve neutral losses of water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO) from the amino acid structure. nih.gov

Key fragmentation pathways for protonated dipeptides like this compound typically involve the formation of b- and y-ions from the cleavage of the peptide amide bond. The presence of the disulfide bond introduces additional complexity and unique fragmentation channels. High-resolution mass spectrometry is essential to distinguish between isobaric fragments and accurately identify the elemental composition of each product ion. nih.gov

Table 1: Predicted Key Fragmentation Ions of Protonated this compound in MS/MS

| Ion Type | Fragmentation Origin | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated Parent Molecule | 241.04 |

| y-type ion | Cleavage of peptide bond | 122.03 |

| b-type ion | Cleavage of peptide bond | 120.01 |

| Immonium ion | Side chain fragmentation | 76.01 |

| S-S Cleavage Product | Disulfide bond cleavage | Varies |

Note: The exact m/z values can vary based on the specific atoms lost or gained during fragmentation.

Raman Spectroscopy for Structural Characterization

The most characteristic feature in the Raman spectrum of a disulfide-containing molecule is the S-S stretching vibration, which typically appears in the 450-550 cm⁻¹ region. researchgate.net The exact position of this peak is sensitive to the dihedral angle of the C-S-S-C bond, making it a valuable probe of conformational subtleties. Other important vibrational modes include the C-S stretching bands, usually found between 630 and 750 cm⁻¹, which can exist in different conformations (gauche and trans). polito.it Amide bands, characteristic of the peptide linkage, will also be prominent in the spectrum.

Surface-Enhanced Raman Spectroscopy (SERS) can be employed to significantly enhance the signal, allowing for the detection of very low concentrations of the compound. SERS studies on related molecules have shown that cysteine-containing species often adsorb onto metal surfaces (like gold or silver nanoparticles) through the sulfur atom, leading to distinct changes in the Raman spectrum that can confirm the interaction and orientation of the molecule on the surface. researchgate.net

Table 2: Characteristic Raman Bands for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Structural Information |

|---|---|---|

| S-S Stretch | 450 - 550 | Disulfide bond integrity and conformation |

| C-S Stretch | 630 - 750 | Conformation of the C-C-S-S backbone |

| Amide I | 1640 - 1680 | C=O stretching of the peptide bond |

| Amide III | 1230 - 1300 | C-N stretching and N-H bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. For this compound, which forms a cyclic structure due to the peptide linkage and disulfide bridge, NMR is crucial for understanding its spatial arrangement.

Proton (¹H) and Carbon-13 (¹³C) NMR provide information on the chemical environment of each atom. nih.gov The chemical shifts of the α- and β-protons of the cysteine residues are particularly sensitive to the local conformation. acs.org More advanced, multi-dimensional NMR techniques like Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Nuclear Overhauser Effect Spectroscopy (NOESY) are used to establish through-bond and through-space connectivities.

Specifically, NOESY and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are vital for determining the conformation of the eight-membered ring formed by the disulfide bond. These techniques detect close spatial proximity between protons. For example, strong ROESY cross-peaks between the α-protons of the two cysteine residues would indicate a cis conformation of the intervening amide bond, while interactions between an amide proton and an α-proton would suggest a trans conformation. nih.gov Studies on similar cyclic peptides containing d-cysteine (B559563) have shown that the stereochemistry at the α-carbon has a significant impact on the preferred ring geometry, often favoring a single, stable conformation. nih.gov

Table 3: NMR Parameters for Conformational Analysis of this compound

| NMR Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| ¹H NMR | Chemical shifts, coupling constants | Provides data on the electronic environment and dihedral angles of protons. |

| ¹³C NMR | Chemical shifts | Sensitive to the oxidation state and conformation of cysteine residues. nih.gov |

| COSY/TOCSY | Through-bond proton correlations | Assigns proton signals within each amino acid residue. |

Electrochemical Biosensors and Other Detection Platforms for Cysteine-Related Compounds

Electrochemical biosensors offer a highly sensitive, rapid, and cost-effective approach for the detection of cysteine and related compounds, including this compound. These sensors typically rely on the specific electrochemical oxidation of the thiol group at the surface of a modified electrode.

A variety of nanomaterials have been utilized to enhance the sensitivity and selectivity of these sensors. Platforms incorporating gold nanoparticles (AuNPs), graphene composites, and metal oxides are common. researchgate.net The high affinity between sulfur and gold (the Au-S bond) is often exploited for selective capture of thiol-containing molecules onto the electrode surface. researchgate.net

The detection mechanism can be direct, measuring the current generated from the oxidation of the thiol or disulfide group, or indirect, where the binding of the analyte modulates the signal of an electrochemical probe. researchgate.net Importantly, some advanced sensor designs have demonstrated the ability to differentiate between cysteine enantiomers (d- and l-cysteine), suggesting that platforms could be developed for the stereospecific detection of this compound. nih.gov This is often achieved by creating molecularly imprinted polymers or using chiral selectors on the electrode surface.

Table 4: Comparison of Electrochemical Sensor Platforms for Cysteine Detection

| Electrode Modifier | Principle of Detection | Potential Advantages |

|---|---|---|

| Gold Nanoparticles (AuNPs) | Catalytic oxidation of thiol, Au-S bond formation | High sensitivity, good conductivity |

| Graphene/Reduced Graphene Oxide | Large surface area, electrocatalytic activity | Enhanced signal, rapid electron transfer researchgate.net |

| Metal Oxides (e.g., CeO₂, Cu₂O) | Electrocatalysis of cysteine oxidation | Low detection limits, good stability |

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a chemical strategy used to modify an analyte to improve its analytical properties, such as its stability, chromatographic behavior, or detectability by a specific instrument. For this compound, derivatization can be employed to enhance its ionization efficiency in mass spectrometry or to introduce a chromophore or fluorophore for UV-Vis or fluorescence detection.

The free amino groups and the disulfide bond of this compound are potential sites for derivatization. However, a more common strategy for related compounds involves the reduction of the disulfide bond to yield free thiols, which are highly reactive. These thiols can then be targeted by specific reagents.

For instance, reagents like 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) react with sulfhydryl groups to form highly fluorescent derivatives, significantly lowering detection limits. researchgate.net In the context of liquid chromatography-mass spectrometry (LC-MS), derivatizing the thiol groups can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency. For example, d-cysteine has been used as a derivatizing agent itself to react with other molecules, such as aldehydes, forming stable thiazolidine (B150603) derivatives that are readily analyzed by LC-MS/MS. sci-hub.rednih.gov A similar principle could be applied in reverse, targeting the thiol groups of reduced this compound.

Table 5: Derivatization Reagents and Strategies for Cysteine-Containing Molecules

| Derivatizing Reagent | Target Functional Group | Analytical Enhancement |

|---|---|---|

| Iodoacetamide (B48618) (IAM) / Isotopologues | Thiol (after reduction) | Alkylation for stabilization and quantification by MS. nih.gov |

| 4-fluoro-7-nitrobenzofurazan (NBD-F) | Thiol, Amine | Adds a fluorescent tag for sensitive detection. researchgate.net |

| Aldehydes | Thiol, Amine | Forms thiazolidine derivatives for improved LC-MS analysis. nih.gov |

Q & A

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound toxicity studies?

- Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC50/LC50 values. Use ANCOVA to adjust for covariates like cell viability baselines. For high-throughput screens, Benjamini-Hochberg correction minimizes false discovery rates .

Methodological Best Practices

- Data Contradiction Analysis : Cross-reference orthogonal techniques (e.g., NMR, MS, CD) and apply Bland-Altman plots to assess inter-method bias .

- Literature Review : Use SciFinder and Reaxys to compile primary data on cysteine derivatives, filtering by publication date (last 10 years) and peer-review status .

- Ethical Compliance : Submit protocols to institutional review boards (IRBs) for human-derived samples and include data management plans (DMPs) for public archiving .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.